REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[O:7][N:6]=[C:5]([CH:8]([CH3:10])[CH3:9])[N:4]=1.[OH:11][CH:12]1[CH2:16][CH2:15][NH:14][CH2:13]1.C([O-])([O-])=O.[K+].[K+]>CC#N>[OH:11][CH:12]1[CH2:16][CH2:15][N:14]([CH2:2][C:3]2[O:7][N:6]=[C:5]([CH:8]([CH3:10])[CH3:9])[N:4]=2)[CH2:13]1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
ClCC1=NC(=NO1)C(C)C
|
Name
|
|
Quantity
|
960 mg
|
Type
|
reactant
|
Smiles
|
OC1CNCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
FILTRATION
|
Details
|
filtered in order
|
Type
|
CUSTOM
|
Details
|
to remove a small amount of quaternary ammonium byproduct
|
Type
|
CUSTOM
|
Details
|
Solvent removal from the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CN(CC1)CC1=NC(=NO1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.72 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |